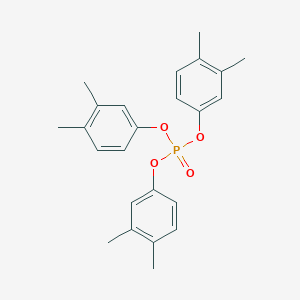
Tris(3,4-dimethylphenyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(3,4-dimethylphenyl) phosphate, also known as this compound, is a useful research compound. Its molecular formula is C24H27O4P and its molecular weight is 410.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in benzene; slightly soluble in ethanol and hexane. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66431. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agrochemical Applications
Adjuvant in Agrochemical Formulations
TDMP is utilized as an adjuvant in agrochemical formulations. Adjuvants are substances that enhance the efficacy of active ingredients in pesticides and herbicides. Specifically, TDMP has been shown to improve the biological activity of insecticides such as malathion against resistant houseflies and mosquitoes .
Case Study: Efficacy with Insecticides
A study demonstrated that TDMP acts synergistically with malathion, enhancing its effectiveness against resistant insect populations. This synergy is crucial for developing more effective pest control strategies, particularly in agricultural settings where resistance to conventional insecticides poses a significant challenge .
Flame Retardant Applications
Role in Flame Retardant Formulations
TDMP is also employed as a flame retardant in various materials. Its properties make it suitable for use in plastics, textiles, and coatings, providing enhanced fire resistance while maintaining material integrity .
Environmental Considerations
Research indicates that TDMP's use as a flame retardant raises concerns regarding environmental persistence and bioaccumulation. It is classified as a persistent, bioaccumulative, and toxic (PBT) substance due to its high bioconcentration factor in aquatic organisms . Regulatory assessments emphasize the need for careful management of its use to mitigate potential environmental impacts.
Industrial Applications
Use in Hydraulic Fluids
TDMP is incorporated into hydraulic fluids due to its lubricating properties and stability under high temperatures. The compound's chemical structure allows it to function effectively in demanding industrial environments .
Case Study: Performance Evaluation
In industrial settings, hydraulic fluids containing TDMP have been evaluated for their performance under extreme conditions. Results indicate that these fluids maintain their viscosity and lubricating properties even at elevated temperatures, making them suitable for various applications in machinery and heavy equipment .
Toxicological Studies
Health Implications
Research into the toxicological effects of TDMP has revealed potential endocrine-disrupting properties. Studies have shown that exposure to TDMP can lead to developmental impairments in animal models, particularly affecting reproductive health . These findings underscore the importance of assessing the safety of TDMP in consumer products and industrial applications.
Comparative Analysis of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Agrochemicals | Adjuvant for insecticides | Enhances efficacy against resistant pests |
| Flame Retardants | Used in plastics and textiles | Concerns over environmental persistence |
| Industrial Fluids | Component in hydraulic fluids | Maintains performance under high temperatures |
| Toxicology | Potential endocrine disruptor | Affects reproductive health in animal studies |
Propriétés
Numéro CAS |
3862-11-1 |
|---|---|
Formule moléculaire |
C24H27O4P |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
tris(3,4-dimethylphenyl) phosphate |
InChI |
InChI=1S/C24H27O4P/c1-16-7-10-22(13-19(16)4)26-29(25,27-23-11-8-17(2)20(5)14-23)28-24-12-9-18(3)21(6)15-24/h7-15H,1-6H3 |
Clé InChI |
BCTKCHOESSAGCN-UHFFFAOYSA-N |
Impuretés |
Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/ |
SMILES |
CC1=C(C=C(C=C1)OP(=O)(OC2=CC(=C(C=C2)C)C)OC3=CC(=C(C=C3)C)C)C |
SMILES canonique |
CC1=C(C=C(C=C1)OP(=O)(OC2=CC(=C(C=C2)C)C)OC3=CC(=C(C=C3)C)C)C |
Point d'ébullition |
260-263 °C @ 7 mm Hg |
Color/Form |
Wax |
melting_point |
72.0 °C 72 °C |
Key on ui other cas no. |
3862-11-1 |
Pictogrammes |
Irritant |
Solubilité |
Sol in benzene; slightly soluble in ethanol and hexane |
Synonymes |
Tri-3,4-xylyl Phosphate; Tris(3,4-dimethylphenyl) Phosphate; 3,4-Xylyl Phosphate; NSC 66431; Tri-3,4-xylenyl Phosphate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















